Nafenopin-CoA

Description

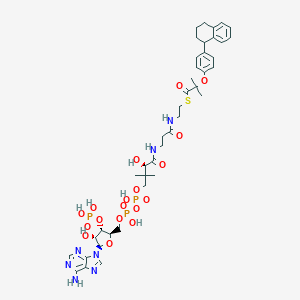

Structure

2D Structure

Properties

CAS No. |

112195-81-0 |

|---|---|

Molecular Formula |

C41H56N7O18P3S |

Molecular Weight |

1059.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methyl-2-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propanethioate |

InChI |

InChI=1S/C41H56N7O18P3S/c1-40(2,21-62-69(59,60)66-68(57,58)61-20-29-33(65-67(54,55)56)32(50)38(63-29)48-23-47-31-35(42)45-22-46-36(31)48)34(51)37(52)44-17-16-30(49)43-18-19-70-39(53)41(3,4)64-26-14-12-25(13-15-26)28-11-7-9-24-8-5-6-10-27(24)28/h5-6,8,10,12-15,22-23,28-29,32-34,38,50-51H,7,9,11,16-21H2,1-4H3,(H,43,49)(H,44,52)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28?,29-,32-,33-,34+,38-/m1/s1 |

InChI Key |

MUIWZLHYOXABMT-WFSMWQGZSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CCCC6=CC=CC=C56)O |

Synonyms |

coenzyme A, nafenopin- nafenopin-CoA nafenopin-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Nafenopin-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a fibric acid derivative and peroxisome proliferator, exerts its primary pharmacological effects through its active metabolite, Nafenopin-CoA. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound. A central aspect of its activity is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the transcription of genes integral to lipid and glucose metabolism. This guide delves into the formation of this compound, its interaction with PPARα, the subsequent signaling cascades, and its influence on various metabolic pathways. Furthermore, it explores the inhibitory effects of this compound on key enzymes such as glutathione S-transferase and acetyl-CoA carboxylase. Detailed experimental protocols for the key assays cited are provided to facilitate further research and drug development in this area.

Formation of this compound

Nafenopin is metabolically activated to its coenzyme A (CoA) thioester, this compound, a critical step for its biological activity. This conversion is catalyzed by a peroxisomal CoA ligase, an enzyme distinct from the long-chain fatty acid-CoA ligase.[1] The formation of this compound is a prerequisite for its subsequent molecular interactions.

Kinetic Properties of this compound Ligase

The enzymatic formation of this compound in rat liver peroxisomes is characterized by the presence of both high-affinity, low-capacity and low-affinity, high-capacity isoforms.[1] The high-affinity isoform exhibits the following kinetic parameters:

| Parameter | Value | Reference |

| Km | 6.7 µM | [1] |

| Vmax | 0.31 nmol/mg/min | [1] |

This enzymatic step can be competitively inhibited by various compounds, indicating a shared binding site or mechanism.

| Inhibitor | Ki | Reference |

| Palmitic acid | 1.1 µM | [1] |

| R(-) Ibuprofen | 7.9 µM | [1] |

| Ciprofibrate | 60.2 µM | [1] |

| Clofibric acid | 86.8 µM | [1] |

Primary Mechanism of Action: PPARα Agonism

The principal mechanism through which this compound exerts its effects is by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and glucose homeostasis.

The PPARα Signaling Pathway

Upon binding of this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in fatty acid transport and oxidation.

Downstream Effects of PPARα Activation

The activation of PPARα by this compound leads to a cascade of events primarily affecting lipid metabolism:

-

Peroxisome Proliferation: A hallmark of PPARα activation is the proliferation of peroxisomes in hepatocytes. This is accompanied by an induction of peroxisomal fatty acid β-oxidation enzymes.

-

Increased Fatty Acid Oxidation: Nafenopin treatment leads to a sustained induction of both hepatic peroxisomal and microsomal fatty acid-oxidizing enzyme activities. This enhanced catabolism of fatty acids contributes to its lipid-lowering effects.

-

Modulation of Gene Expression: PPARα activation upregulates the expression of genes involved in fatty acid uptake, binding, and activation, as well as those encoding for enzymes of the β-oxidation pathways in both peroxisomes and mitochondria.

Secondary Mechanisms of Action

Beyond its primary role as a PPARα agonist, Nafenopin and its CoA derivative have been shown to interact with and inhibit other key metabolic enzymes.

Inhibition of Glutathione S-Transferase (GST)

Nafenopin exhibits inhibitory effects on cytosolic glutathione S-transferase (GST) activity. Kinetic studies have revealed a competitive type of inhibition with respect to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). This inhibition of a key detoxification enzyme may have implications for cellular responses to oxidative stress and xenobiotic metabolism.

Inhibition of Acetyl-CoA Carboxylase (ACC)

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. By inhibiting ACC, this compound can reduce the production of malonyl-CoA, a key substrate for fatty acid elongation and a potent inhibitor of mitochondrial fatty acid uptake. This action complements the PPARα-mediated increase in fatty acid oxidation.

References

The Pivotal Role of Nafenopin-CoA in Peroxisome Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a hypolipidemic agent and a well-characterized peroxisome proliferator, exerts its biological effects through a complex signaling cascade that culminates in the marked proliferation of peroxisomes, particularly in rodent hepatocytes. Central to this process is the metabolic activation of nafenopin to its coenzyme A (CoA) thioester, nafenopin-CoA. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that governs the expression of a suite of genes involved in lipid metabolism and peroxisome biogenesis. This technical guide provides an in-depth exploration of the critical role of this compound in initiating peroxisome proliferation. It details the enzymatic synthesis of this compound, elucidates the PPARα-mediated signaling pathway, presents quantitative data on the effects of nafenopin on peroxisomal markers, and provides detailed experimental protocols for key assays. Visualizations of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the molecular mechanisms underpinning this important toxicological and pharmacological phenomenon.

Introduction to Nafenopin and Peroxisome Proliferation

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic processes, most notably the β-oxidation of very long-chain fatty acids. Peroxisome proliferators are a structurally diverse group of xenobiotics that, upon administration to susceptible species like rats and mice, lead to a dramatic increase in the size and number of peroxisomes in the liver. Nafenopin is a potent peroxisome proliferator that has been extensively studied to understand the mechanisms of this cellular response.[1][2]

The proliferation of peroxisomes is not a standalone event; it is accompanied by a coordinated induction of genes encoding peroxisomal and mitochondrial fatty acid-oxidizing enzymes.[1] This response is primarily mediated by the peroxisome proliferator-activated receptor alpha (PPARα), a member of the nuclear hormone receptor superfamily. It is now widely accepted that many peroxisome proliferators, including nafenopin, are not the direct activators of PPARα. Instead, they require metabolic activation to their respective CoA thioesters to function as high-affinity ligands.[3]

The Activation of Nafenopin to this compound

The conversion of the carboxylic acid group of nafenopin to a thioester with coenzyme A is a critical activation step. This reaction is catalyzed by an acyl-CoA synthetase. While the specific enzyme responsible for the activation of nafenopin has not been definitively identified, studies suggest the existence of a peroxisomal CoA ligase that is distinct from the long-chain fatty acid-CoA ligase. This xenobiotic/medium-chain fatty acid:CoA ligase (ACSM) family of enzymes is likely involved in the activation of various xenobiotic carboxylic acids.[4][5]

The enzymatic reaction can be summarized as follows:

Nafenopin + ATP + CoA-SH → this compound + AMP + PPi

Inhibitors of fatty acyl-CoA synthetase have been shown to decrease the level of peroxisomal induction by nafenopin in rat hepatocytes, providing evidence for the essential role of this activation step.[3]

The this compound Signaling Pathway

Once formed, this compound acts as a high-affinity ligand for PPARα. The binding of this compound to PPARα induces a conformational change in the receptor, leading to a cascade of molecular events that ultimately results in peroxisome proliferation.

The key steps in the signaling pathway are:

-

Heterodimerization: In its inactive state, PPARα forms a heterodimer with the retinoid X receptor (RXR).

-

Ligand Binding: this compound binds to the ligand-binding domain of PPARα.

-

Coactivator Recruitment: Ligand binding induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins.

-

PPRE Binding: The activated PPARα-RXR heterodimer-coactivator complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of genes involved in peroxisome proliferation and fatty acid metabolism, including acyl-CoA oxidase (the rate-limiting enzyme in peroxisomal β-oxidation) and genes encoding peroxisomal membrane proteins (PEX genes), such as PEX11, which is involved in peroxisome division.[6][7]

Quantitative Data on Nafenopin-Induced Peroxisome Proliferation

The administration of nafenopin to rats leads to a dose-dependent increase in various markers of peroxisome proliferation. The following tables summarize quantitative data from studies investigating these effects.

Table 1: Effect of Nafenopin on Hepatic Peroxisomal Enzyme Activities in Rats

| Nafenopin Dose | Catalase Activity (fold increase vs. control) | Palmitoyl-CoA Oxidation (fold increase vs. control) | Reference |

| 0.125% in diet | ~2 | Not Reported | [1][2] |

| 0.25% in diet | ~2 | Not Reported | [1][2] |

| 80 mg/kg/day (oral) | Little effect | Significant induction | [8] |

| 0.03 mmol/kg in diet | Increased | Not Reported | [9] |

Table 2: Morphometric Analysis of Nafenopin-Induced Peroxisome Proliferation in Rat Hepatocytes

| Nafenopin Treatment | Peroxisome Number (relative increase) | Peroxisome Volume (relative increase) | Reference |

| 0.125% in diet | Significant increase | Not Reported | [1][2] |

| 0.25% in diet | Significant increase | Not Reported | [1][2] |

| Neonatal administration | ~2-fold | ~6-fold | [10] |

| 17-day treatment (mice) | Significant increase | Significant increase | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of this compound in peroxisome proliferation.

Isolation of Primary Rat Hepatocytes

This protocol is essential for in vitro studies on the direct effects of nafenopin on liver cells.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Perfusion buffer (e.g., Hanks' Balanced Salt Solution without Ca²⁺ and Mg²⁺)

-

Collagenase solution (e.g., Type IV collagenase in a buffered solution)

-

Wash medium (e.g., Williams' Medium E)

-

Collagen-coated culture dishes

-

Peristaltic pump and perfusion setup

Procedure:

-

Anesthetize the rat according to approved animal care protocols.

-

Surgically expose the portal vein and inferior vena cava.

-

Cannulate the portal vein and begin perfusion with a Ca²⁺-free buffer at 37°C to wash out the blood.

-

Switch to a perfusion buffer containing collagenase to digest the liver's extracellular matrix.

-

Once the liver is digested (becomes soft and discolored), excise it and transfer it to a sterile dish containing wash medium.

-

Gently mince the liver to release the hepatocytes.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Centrifuge the cell suspension at low speed (e.g., 50 x g) to pellet the hepatocytes.

-

Wash the cell pellet several times with cold wash medium.

-

Resuspend the final cell pellet and determine cell viability using the Trypan Blue exclusion method.

-

Plate the viable hepatocytes on collagen-coated dishes in an appropriate culture medium.

Measurement of Peroxisomal β-Oxidation (Palmitoyl-CoA Oxidation)

This assay quantifies the activity of the peroxisomal fatty acid β-oxidation system.

Principle: The assay measures the reduction of NAD⁺ to NADH, which is coupled to the oxidation of palmitoyl-CoA. The increase in NADH is monitored spectrophotometrically at 340 nm. Cyanide is included to inhibit mitochondrial β-oxidation.

Materials:

-

Hepatocyte homogenate or isolated peroxisomal fraction

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Palmitoyl-CoA

-

NAD⁺

-

Coenzyme A (CoA)

-

Potassium cyanide (KCN)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD⁺, CoA, and KCN.

-

Add the hepatocyte homogenate or peroxisomal fraction to the reaction mixture and pre-incubate at 37°C.

-

Initiate the reaction by adding palmitoyl-CoA.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NAD⁺ reduction using the molar extinction coefficient of NADH.

Assay for Acyl-CoA Oxidase Activity

This is a more specific assay for the first and rate-limiting enzyme of peroxisomal β-oxidation.

Principle: Acyl-CoA oxidase catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a color change that can be measured spectrophotometrically.[12]

Materials:

-

Hepatocyte homogenate or isolated peroxisomal fraction

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Fatty acyl-CoA substrate (e.g., palmitoyl-CoA)

-

Horseradish peroxidase (HRP)

-

Chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB, or leuco-dichlorofluorescein)[12]

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate.

-

Add the hepatocyte homogenate or peroxisomal fraction to the reaction mixture.

-

Initiate the reaction by adding the fatty acyl-CoA substrate.

-

Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen over time.

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of H₂O₂.

Conclusion

The conversion of nafenopin to this compound is a prerequisite for its action as a peroxisome proliferator. This active metabolite directly engages the PPARα signaling pathway, leading to the transcriptional upregulation of genes responsible for peroxisome biogenesis and fatty acid metabolism. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate molecular mechanisms of peroxisome proliferation and to assess the potential effects of other xenobiotics on this critical cellular process. A deeper understanding of the role of this compound will continue to inform the fields of toxicology, pharmacology, and drug development.

References

- 1. NAFENOPIN-INDUCED HEPATIC MICROBODY (PEROXISOME) PROLIFERATION AND CATALASE SYNTHESIS IN RATS AND MICE: Absence of Sex Difference in Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nafenopin-induced hepatic microbody (peroxisome) proliferation and catalase synthesis in rats and mice. Absence of sex difference in response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenobiotic/medium chain fatty acid: CoA ligase - a critical review on its role in fatty acid metabolism and the detoxification of benzoic acid and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PEX11β induces peroxisomal gene expression and alters peroxisome number during early Xenopus laevis development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The PEROXIN11 protein family controls peroxisome proliferation in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nafenopin, a peroxisome proliferator, depletes hepatic vitamin E content and elevates plasma oxidised glutathione levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the hepatocarcinogen nafenopin, a peroxisome proliferator, on the activities of rat liver glutathione-requiring enzymes and catalase in comparison to the action of phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The proliferative response of hepatic peroxidomes of neonatal rats to treatment with SU-13 437 (nafenopin) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nafenopin-induced proliferation of peroxisomes in the small intestine of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Nafenopin-CoA in Hepatocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a peroxisome proliferator and hypolipidemic agent, exerts its biological effects after being activated to its coenzyme A (CoA) thioester, Nafenopin-CoA. This conversion is a critical step in its mechanism of action, which is primarily mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα). This technical guide provides an in-depth overview of the biosynthesis pathway of this compound in hepatocytes, detailing the cellular uptake, enzymatic activation, and regulatory mechanisms. Furthermore, this guide furnishes detailed experimental protocols for the study of this pathway and presents quantitative data in a structured format to facilitate research and development in this area.

Introduction

Nafenopin is a member of the fibrate class of drugs, which are utilized for their triglyceride-lowering effects. The therapeutic and biological activities of nafenopin are contingent upon its metabolic activation to this compound within the liver. This activation allows it to act as a ligand for PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism and peroxisome proliferation.[1][2] Understanding the biosynthesis of this compound is therefore fundamental to elucidating its pharmacological and toxicological profiles. This guide will explore the key steps in this pathway, from cellular entry to the final enzymatic conversion, with a focus on the experimental methodologies used to investigate these processes.

The Biosynthesis Pathway of this compound

The formation of this compound in hepatocytes is a multi-step process involving cellular uptake and subsequent enzymatic activation.

Cellular Uptake of Nafenopin

The entry of fibrates, including nafenopin, into hepatocytes is a facilitated process. It is mediated by fatty acid transport proteins (FATPs), which are also responsible for the uptake of long-chain fatty acids.[1][3] This transport mechanism is a critical first step, ensuring the availability of the substrate for subsequent metabolic activation. The expression of these transport proteins is, in turn, regulated by PPARα, creating a feed-forward loop that enhances the uptake of its own activators.[1][3]

Enzymatic Conversion to this compound

The conversion of nafenopin to its active CoA thioester is catalyzed by long-chain acyl-CoA synthetases (ACSLs), also known as fatty acid-CoA ligases.[1][4] These enzymes are primarily located in the endoplasmic reticulum (microsomes) and peroxisomes.[4] The reaction proceeds in a two-step mechanism requiring ATP and Coenzyme A.

The overall reaction is as follows:

Nafenopin + ATP + CoA-SH → this compound + AMP + PPi

The formation of this compound is considered a metabolic trapping mechanism, as the charged CoA moiety prevents the molecule from freely diffusing out of the cell.[5]

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated, primarily at the transcriptional level through the activation of PPARα.

PPARα-Mediated Transcriptional Regulation

Nafenopin, once converted to this compound, acts as a potent agonist for PPARα. The activated PPARα forms a heterodimer with the retinoid X receptor (RXR), and this complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[3][6] This binding event initiates the transcription of genes involved in lipid metabolism, including the very enzymes responsible for nafenopin's activation, the acyl-CoA synthetases.[3][7] This positive feedback loop amplifies the cellular response to nafenopin.

Quantitative Data

The following tables summarize the key quantitative data related to the biosynthesis of this compound in hepatocytes.

Table 1: Kinetic Parameters for this compound Formation

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Reference |

| Rat Hepatic Peroxisomes | Nafenopin | 6.7 | 0.31 | [2] |

Table 2: Inhibition of this compound Formation

| Enzyme Source | Inhibitor | Ki (µM) | Type of Inhibition | Reference |

| Rat Hepatic Peroxisomes | Palmitic Acid | 1.1 | Competitive | [2] |

| Rat Hepatic Peroxisomes | R(-)-Ibuprofen | 7.9 | Competitive | [2] |

| Rat Hepatic Peroxisomes | Ciprofibrate | 60.2 | Competitive | [2] |

| Rat Hepatic Peroxisomes | Clofibric Acid | 86.8 | Competitive | [2] |

Table 3: Apparent C50 Values for this compound Conjugation

| Enzyme Source | C50 (µM) | Reference |

| Marmoset Liver Microsomes | 149.7 | [8][9] |

| Human Liver Microsomes | 213.7 | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to study the biosynthesis of this compound.

Isolation and Culture of Primary Rat Hepatocytes

Primary hepatocytes are a crucial in vitro model for studying liver function.[10]

Materials:

-

Perfusion Buffer I (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+, with EDTA)

-

Perfusion Buffer II (e.g., Williams' Medium E with collagenase IV)

-

Williams' Complete Medium (Williams' Medium E supplemented with fetal bovine serum, penicillin/streptomycin, and insulin)

-

Percoll solution (90% in PBS)

-

Sterile surgical instruments

-

Peristaltic pump

Procedure:

-

Anesthetize a male Sprague-Dawley rat (200-250 g) according to approved animal care protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 10-15 mL/min for 10 minutes to wash out the blood.

-

Switch to Perfusion Buffer II containing collagenase IV and continue perfusion for 10-15 minutes until the liver becomes soft and digested.

-

Excise the liver and transfer it to a sterile petri dish containing Williams' Complete Medium.

-

Gently disperse the cells by combing with a sterile cell scraper.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Purify the hepatocytes by centrifugation through a Percoll gradient to separate viable parenchymal cells from non-parenchymal and dead cells.

-

Wash the purified hepatocyte pellet with Williams' Complete Medium.

-

Determine cell viability using the trypan blue exclusion method.

-

Seed the hepatocytes onto collagen-coated culture plates at a desired density (e.g., 0.7-1.0 x 106 cells/well in a 6-well plate) in Williams' Complete Medium.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. The medium is typically changed after 4-6 hours to remove unattached cells.

Subcellular Fractionation of Hepatocytes

This protocol allows for the isolation of microsomal and peroxisomal fractions.

Materials:

-

Homogenization Buffer (e.g., 0.25 M sucrose, 10 mM HEPES, 1 mM EDTA, pH 7.4)

-

Differential centrifugation equipment (refrigerated centrifuge and ultracentrifuge)

-

Dounce homogenizer

Procedure:

-

Harvest cultured hepatocytes or fresh liver tissue and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and cell debris.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet mitochondria and peroxisomes (heavy mitochondrial fraction).

-

The supernatant from the previous step is then centrifuged at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

To separate peroxisomes from mitochondria, the heavy mitochondrial pellet can be further purified using a density gradient (e.g., Iodixanol or Nycodenz).

This compound Synthetase Activity Assay (Radiometric)

This assay measures the formation of radiolabeled this compound.

Materials:

-

[3H]-Nafenopin

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

ATP solution

-

Coenzyme A (CoA) solution

-

Bovine Serum Albumin (BSA)

-

Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane/1M H2SO4, 40:10:1)

-

Scintillation cocktail

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, ATP, CoA, and BSA.

-

Add the enzyme source (e.g., hepatocyte homogenate, microsomal, or peroxisomal fraction).

-

Initiate the reaction by adding [3H]-Nafenopin.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding the termination solution.

-

Vortex and add heptane and water to separate the phases. The unreacted [3H]-Nafenopin will partition into the upper organic phase, while the [3H]-Nafenopin-CoA will remain in the lower aqueous phase.

-

Collect an aliquot of the aqueous phase and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of [3H]-Nafenopin-CoA formed per unit time per milligram of protein.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound biosynthesis and the logical relationship of the key components.

Conclusion

The biosynthesis of this compound is a pivotal process in the pharmacological action of nafenopin. This guide has provided a comprehensive overview of the cellular uptake, enzymatic activation, and regulatory pathways involved in its formation in hepatocytes. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. A thorough understanding of this biosynthetic pathway is essential for the continued investigation of fibrate drugs and their impact on lipid metabolism and cellular signaling.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. db.cngb.org [db.cngb.org]

- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mouse peroxisome proliferator activated receptor recognizes a response element in the 5′ flanking sequence of the rat acyl CoA oxidase gene. | The EMBO Journal [link.springer.com]

- 7. Induction of the Acyl-Coenzyme A Synthetase Gene by Fibrates and Fatty Acids Is Mediated by a Peroxisome Proliferator Response Element in the C Promoter (*) | Semantic Scholar [semanticscholar.org]

- 8. Use of primary cultures of adult rat hepatocytes to investigate mechanisms of action of nafenopin, a hepatocarcinogenic peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug metabolism and morphologic changes in the liver of nafenopin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Kinetic Characteristics of Nafenopin-CoA Ligase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinetic properties of Nafenopin-CoA ligase, an enzyme pivotal in the metabolic activation of the peroxisome proliferator, nafenopin. Understanding the kinetic behavior of this enzyme is crucial for elucidating the mechanism of action of nafenopin and other related xenobiotics, and for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.

Core Kinetic Parameters

The formation of this compound is a critical step for its biological activity, and this conversion is catalyzed by specific acyl-CoA synthetases. Studies in rat and marmoset models have revealed complex kinetic profiles, suggesting the involvement of multiple enzyme isoforms and potentially allosteric regulation.

Michaelis-Menten and Sigmoidal Kinetic Data

Kinetic analyses have demonstrated that this compound ligase activity does not always follow simple Michaelis-Menten kinetics. In rat liver peroxisomes, both high- and low-affinity enzyme activities have been observed.[1] In contrast, studies using marmoset liver microsomes and a recombinant marmoset long-chain fatty acid CoA ligase (MLCL1) have shown sigmoidal kinetics for this compound conjugation, indicating cooperative binding.[2][3]

Below is a summary of the reported kinetic constants:

| Enzyme Source | Kinetic Model | Parameter | Value | Substrate/Inhibitor |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Michaelis-Menten | Km | 6.7 µM | Nafenopin |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Michaelis-Menten | Vmax | 0.31 nmol/mg/min | Nafenopin |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 1.1 µM | Palmitic Acid |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 7.9 µM | R(-)-Ibuprofen |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 60.2 µM | Ciprofibrate |

| Rat Hepatic Peroxisomes (High-Affinity Isoform) | Competitive Inhibition | Ki | 86.8 µM | Clofibric Acid |

| Marmoset Liver Microsomes | Sigmoidal | C50 | 149.7 µM | Nafenopin |

| Recombinant Marmoset LCL1 (expressed in COS-7 cells) | Sigmoidal | C50 | 192.9 µM | Nafenopin |

| Human Liver Microsomes (for comparison) | Sigmoidal | C50 | 213.7 µM | Nafenopin |

Data sourced from references[1][2][3].

Signaling and Metabolic Pathway Context

The activation of nafenopin to its CoA thioester is a prerequisite for its role in peroxisome proliferation and its hypolipidemic effects. The resulting this compound can influence other metabolic pathways, such as fatty acid synthesis.

Experimental Protocols

The determination of the kinetic parameters of this compound ligase involves a series of well-defined experimental steps. The following is a generalized protocol based on methodologies cited in the literature.

Preparation of Enzyme Source

-

Peroxisomal Fraction from Rat Liver:

-

Male Sprague-Dawley rats are typically used.

-

Livers are perfused with cold saline, homogenized in a buffer (e.g., 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl, pH 7.4).

-

The homogenate is subjected to differential centrifugation to isolate the peroxisomal fraction. This involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet mitochondria and peroxisomes.

-

The resulting pellet is further purified using a density gradient centrifugation (e.g., with sucrose or Nycodenz) to separate peroxisomes from mitochondria.

-

The purified peroxisomal fraction is collected, and protein concentration is determined using a standard method like the Bradford or Lowry assay.

-

-

Microsomal Fraction from Marmoset Liver:

-

Liver samples from marmosets are homogenized in a suitable buffer.

-

The homogenate undergoes differential centrifugation, with a high-speed spin (e.g., 100,000 x g) to pellet the microsomal fraction.

-

The microsomal pellet is washed and resuspended in a storage buffer.

-

This compound Ligase Activity Assay

The activity of this compound ligase is typically measured by quantifying the rate of formation of this compound. A common method is a radiochemical assay.

-

Assay Mixture: A typical reaction mixture contains:

-

Buffer (e.g., Tris-HCl at a physiological pH)

-

ATP

-

Coenzyme A (CoA)

-

MgCl2 (as a cofactor for the ligase)

-

A radiolabeled substrate, such as [14C]nafenopin or [3H]nafenopin.

-

The enzyme preparation (peroxisomal or microsomal fraction).

-

-

Reaction Conditions:

-

The reaction is initiated by adding the enzyme preparation to the pre-warmed assay mixture.

-

Incubation is carried out at a controlled temperature (e.g., 37°C) for a specific period, ensuring that the reaction rate is linear with time.

-

The reaction is terminated by adding an acidic solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid) to stop the enzyme and protonate the unreacted fatty acid.

-

-

Quantification:

-

The radiolabeled this compound product is separated from the unreacted radiolabeled nafenopin. This is often achieved by liquid-liquid extraction. The aqueous phase will contain the polar this compound, while the organic phase will contain the non-polar nafenopin.

-

An aliquot of the aqueous phase is taken for scintillation counting to determine the amount of radiolabeled product formed.

-

The specific activity is then calculated and expressed, for example, as nmol of product formed per minute per mg of protein.

-

Kinetic Data Analysis

-

Michaelis-Menten Kinetics:

-

To determine Km and Vmax, the initial reaction rates are measured at various concentrations of nafenopin while keeping the concentrations of ATP and CoA saturating.

-

The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. Lineweaver-Burk or Hanes-Woolf plots can also be used for visualization and initial parameter estimation.

-

For inhibition studies, the assay is performed with varying concentrations of the substrate in the presence of fixed concentrations of the inhibitor. The type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) are determined by analyzing the changes in Km and Vmax.

-

-

Sigmoidal Kinetics:

-

When sigmoidal kinetics are observed, the data are fitted to the Hill equation.

-

This analysis yields the C50 (or S0.5), which is the substrate concentration at which half-maximal velocity is achieved, and the Hill coefficient (n), which indicates the degree of cooperativity.

-

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing the kinetics of this compound ligase.

References

- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Covalent Binding of Nafenopin-CoA to Liver Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a hypolipidemic agent and peroxisome proliferator, undergoes bioactivation in the liver to its coenzyme A (CoA) thioester, Nafenopin-CoA. This reactive metabolite has been shown to covalently bind to hepatic proteins, a mechanism of increasing interest in drug development due to its potential implications for both on-target pharmacological effects and off-target toxicity. While the formation of this compound is a known metabolic step, comprehensive quantitative data on its subsequent covalent adduction to specific liver proteins remains limited in publicly available literature. This guide synthesizes the existing knowledge on this compound, provides quantitative context from related fibrate compounds, details relevant experimental methodologies, and illustrates the key pathways and workflows involved.

Introduction

Nafenopin belongs to the fibrate class of drugs, which are known to modulate lipid metabolism primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα in the liver. The metabolic activation of carboxylic acid-containing drugs to their CoA thioesters is a critical step that can lead to the formation of stable covalent adducts with cellular macromolecules, including proteins. Such binding can alter protein function, leading to a range of biological effects from therapeutic outcomes to idiosyncratic drug reactions. While it has been established that Nafenopin binds to liver proteins, in contrast to its lack of binding to DNA or RNA, the specific quantitative details of this covalent interaction with its CoA-derivative are not well-documented.

Bioactivation of Nafenopin

The conversion of Nafenopin to its reactive thioester, this compound, is a crucial prerequisite for covalent binding. This enzymatic process is catalyzed by acyl-CoA synthetases within hepatic peroxisomes. The kinetic properties of this reaction in rat liver have been characterized, indicating a high-affinity, low-capacity enzymatic pathway is involved.

Table 1: Kinetic Parameters of this compound Formation in Rat Liver Peroxisomes

| Parameter | Value |

| Km (high-affinity) | 6.7 µM |

| Vmax (high-affinity) | 0.31 nmol/mg/min |

Data sourced from studies on rat hepatic peroxisomal this compound ligase.

Covalent Binding to Liver Proteins

Direct quantitative data on the extent of this compound covalent binding to liver proteins is sparse. However, studies on the structurally related fibrate, clofibric acid, provide valuable insights into the potential magnitude of such interactions. Research has demonstrated that clofibric acid forms covalent adducts with rat liver proteins, and the concentration of these adducts increases with the duration of treatment.

Table 2: Covalent Binding of Clofibric Acid to Rat Liver Proteins

| Duration of Treatment | Mean Clofibric Acid-Protein Adducts (ng/mg protein) (± SE) |

| Initial | 10.1 (± 0.7) |

| Extended | 32.3 (± 1.6) |

Data from in vivo studies in rats administered 280 mg/kg/day of clofibric acid.[1]

It is plausible that this compound forms adducts with a similar profile of hepatic proteins, which may include the identified peroxisome proliferator-binding protein (PPbP), a 70,000 Dalton protein found in rat liver cytosol.[2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the bioactivation pathway of Nafenopin and a general workflow for the detection and quantification of its protein adducts.

Caption: Bioactivation of Nafenopin to this compound and subsequent covalent protein binding.

Caption: General experimental workflow for studying Nafenopin-protein adducts.

Experimental Protocols

In Vivo Covalent Binding Study Using Radiolabeled Nafenopin

-

Synthesis of Radiolabeled Nafenopin: Synthesize [³H]- or [¹⁴C]-Nafenopin to a high specific activity.

-

Animal Dosing: Administer the radiolabeled Nafenopin to male Sprague-Dawley rats via oral gavage at a therapeutically relevant dose. A control group should receive the vehicle only.

-

Tissue Harvesting: At selected time points (e.g., 2, 6, 12, 24 hours) post-dosing, euthanize the animals and perfuse the livers with ice-cold saline to remove blood.

-

Homogenization and Protein Precipitation:

-

Homogenize the liver tissue in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 7.4).

-

Precipitate the protein from an aliquot of the homogenate using an excess of a cold organic solvent (e.g., methanol or acetone).

-

Repeatedly wash the protein pellet with the solvent to exhaustively remove any non-covalently bound radiolabel.

-

-

Quantification of Covalent Binding:

-

Solubilize the final protein pellet in a suitable solvent (e.g., 1 N NaOH).

-

Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Measure the radioactivity in an aliquot of the solubilized protein using liquid scintillation counting.

-

Express the covalent binding as pmol of Nafenopin equivalents per mg of protein.

-

Identification of Target Proteins by LC-MS/MS

-

Sample Preparation:

-

Isolate liver proteins from Nafenopin-treated and control animals as described above (non-radiolabeled compound can be used).

-

Perform subcellular fractionation to isolate cytosolic, microsomal, and mitochondrial protein fractions.

-

-

Proteolysis:

-

Denature the proteins (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteine residues (with iodoacetamide).

-

Digest the proteins into peptides using a sequence-specific protease, such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer.

-

Employ data-dependent acquisition to select peptide ions for fragmentation (MS/MS).

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein database (e.g., UniProt Rat).

-

Include a variable modification in the search parameters corresponding to the mass of the this compound adduct on potential nucleophilic amino acid residues (e.g., cysteine, lysine, histidine).

-

Identify the specific proteins and peptide sequences that are covalently modified by Nafenopin.

-

Conclusion and Future Directions

The bioactivation of Nafenopin to this compound and its subsequent covalent binding to liver proteins represent a key area for understanding its pharmacological and toxicological profile. While direct quantitative data for this compound adducts are lacking, the information from related compounds and established analytical techniques provide a clear path for future research. Elucidating the specific protein targets of this compound and quantifying the extent of their modification will be crucial for a comprehensive risk-benefit assessment of this and other peroxisome proliferators. The methodologies outlined in this guide offer a framework for researchers to pursue these critical investigations.

References

- 1. In vivo covalent binding of clofibric acid to human plasma proteins and rat liver proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-binding protein: identification and partial characterization of nafenopin-, clofibric acid-, and ciprofibrate-binding proteins from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-binding protein: identification and partial characterization of nafenopin-, clofibric acid-, and ciprofibrate-binding proteins from rat liver - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of Nafenopin-CoA Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a peroxisome proliferator and hypolipidemic agent, exerts its biological effects primarily through its active form, Nafenopin-CoA. This technical guide delves into the downstream targets of this compound signaling, providing a comprehensive overview of its mechanism of action, from receptor activation to the modulation of gene and protein expression. We will explore the central role of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) as the primary molecular target and detail the subsequent signaling cascades. This document summarizes key quantitative data on transcriptomic and proteomic changes, outlines detailed experimental protocols for target identification and validation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

Nafenopin is a non-genotoxic rodent carcinogen that belongs to the class of compounds known as peroxisome proliferators. Its clinical relevance stems from its potent hypolipidemic properties. The biological activity of Nafenopin is contingent upon its intracellular conversion to this compound, a process catalyzed by acyl-CoA synthetases. This compound then acts as a ligand for the nuclear receptor PPARα, initiating a cascade of events that lead to widespread changes in gene expression and cellular metabolism. Understanding the downstream targets of this signaling pathway is crucial for elucidating the therapeutic effects and potential toxicities associated with Nafenopin and other peroxisome proliferators.

The this compound Signaling Pathway

The primary mechanism of this compound action involves the activation of PPARα. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Beyond direct gene regulation by PPARα, this compound has been shown to have other cellular effects. There is evidence that this compound can directly inhibit enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase. Furthermore, the formation of this compound can lead to the covalent modification of cellular proteins through acylation, potentially altering their function.

dot

Caption: this compound signaling cascade in a hepatocyte.

Downstream Targets of this compound Signaling: Quantitative Data

The activation of PPARα by this compound leads to significant changes in the expression of genes and proteins involved in various cellular processes, most notably lipid metabolism, but also cell proliferation, apoptosis, and inflammation. While comprehensive quantitative data for Nafenopin itself is limited, studies on other potent PPARα agonists like Wy-14,643 and fenofibrate provide valuable insights into the expected downstream effects.

Transcriptomic Changes

Microarray and RNA-sequencing studies have identified numerous genes that are differentially expressed upon PPARα activation. These genes are primarily involved in fatty acid transport, binding, and oxidation, as well as ketogenesis.

Table 1: Selected PPARα Target Genes Upregulated by PPARα Agonists in Liver

| Gene | Function | Fold Change (Wy-14,643) | Reference |

| Acox1 | Acyl-Coenzyme A oxidase 1, peroxisomal | >4 | [1][2] |

| Cpt1a | Carnitine palmitoyltransferase 1A, mitochondrial | >4 | [2][3] |

| Pdk4 | Pyruvate dehydrogenase kinase 4 | >4 | [2][3] |

| Angptl4 | Angiopoietin-like 4 | >4 | [3] |

| Fabp1 | Fatty acid binding protein 1 | >4 | [2] |

| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | >4 | [4] |

| Ehhadh | Enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase | >4 | [5] |

| Plin2 | Perilipin 2 | >2 | [3] |

| Vldlr | Very low density lipoprotein receptor | >2 | [3] |

| Acat1 | Acetyl-Coenzyme A acetyltransferase 1 | >2 | [6] |

Table 2: Selected Genes Downregulated by PPARα Agonists in Liver

| Gene | Function | Fold Change (Wy-14,643) | Reference |

| Saa2 | Serum amyloid A 2 | ~0.14 | [4] |

| ApoC3 | Apolipoprotein C3 | <0.25 | [2] |

| Multiple Genes | Immune response and inflammation | Downregulated | [3][6] |

Proteomic Changes

Proteomic analyses have confirmed that the transcriptomic changes induced by PPARα agonists translate to altered protein expression levels. A study on Nafenopin-treated primary rat hepatocytes identified 32 proteins with altered expression.[3]

Table 3: Selected Proteins with Altered Expression in Response to Nafenopin

| Protein | Putative Function | Expression Change | Reference |

| Muscarinic acetylcholine receptor 3 | G-protein coupled receptor signaling | Altered | [3] |

| Vimentin | Intermediate filament | Altered | [3] |

| ATP synthase beta subunit | ATP synthesis | Altered | [3] |

| Glucose-regulated protein 94 (GRP94) | Chaperone, anti-apoptotic | Overexpressed | [7] |

Changes in Enzyme Activity

Nafenopin treatment has been shown to directly impact the activity of several key metabolic enzymes in the liver.

Table 4: Effect of Nafenopin on Rat Liver Enzyme Activities

| Enzyme | Effect | Reference |

| Catalase | Increased | [8] |

| Cytosolic Glutathione Transferase | Markedly decreased | [8] |

| Cytosolic Glutathione Peroxidase | Decreased | [8] |

| Peroxisomal fatty acid beta-oxidation enzymes | Induced | [9] |

Experimental Protocols for Investigating Downstream Targets

A multi-pronged approach is required to comprehensively identify and validate the downstream targets of this compound signaling. This involves a combination of transcriptomic, proteomic, and targeted molecular biology techniques.

Workflow for Target Identification and Validation

dot

References

- 1. Identification of novel peroxisome proliferator-activated receptor alpha (PPARalpha) target genes in mouse liver using cDNA microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of PPARα activation on whole genome gene expression in human precision cut liver slices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microarray analysis of gene expression changes in mouse liver induced by peroxisome proliferator- activated receptor alpha agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Time-course investigation of PPARα- and Kupffer cell–dependent effects of WY-14,643 in mouse liver using microarray gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling of promoter occupancy by PPARα in human hepatoma cells via ChIP-chip analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA sequencing in human HepG2 hepatocytes reveals PPAR-α mediates transcriptome responsiveness of bilirubin - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Nafenopin-CoA in Xenobiotic Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a hypolipidemic agent and a member of the fibrate class of drugs, is a well-known peroxisome proliferator. Its biological activity is primarily mediated through its conversion to the acyl-CoA thioester, Nafenopin-CoA. This active metabolite serves as a potent agonist for the peroxisome proliferator-activated receptor alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in the regulation of lipid and xenobiotic metabolism. This technical guide provides an in-depth overview of the formation of this compound, its interaction with PPARα, and the subsequent downstream effects on key enzymes involved in xenobiotic biotransformation. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and the core signaling pathways are visualized to offer a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Formation of this compound

Nafenopin is metabolically activated to its CoA thioester, this compound, by acyl-CoA synthetases. This conversion is a critical step for its pharmacological activity.

Enzymatic Synthesis and Kinetics

The formation of this compound is catalyzed by peroxisomal CoA ligases. Studies in rat hepatic peroxisomes have identified both high-affinity, low-capacity and low-affinity, high-capacity isoforms involved in this process[1]. The kinetic parameters for the high-affinity isoform have been determined, highlighting its efficiency in converting nafenopin to its active form[1]. Interestingly, this process is competitively inhibited by several other fatty acids and xenobiotics, suggesting a common binding site on the activating enzyme[1]. In marmoset liver microsomes, the formation of this compound has also been demonstrated, with kinetic parameters comparable to those observed in human liver microsomes, suggesting that the marmoset may be a suitable model for studying human xenobiotic metabolism via acyl-CoA conjugation[2][3].

Data Presentation: Kinetic Parameters for this compound Formation

| Parameter | Rat Hepatic Peroxisomes (High-Affinity Isoform) | Marmoset Liver Microsomes | Human Liver Microsomes |

| Km / C50 (µM) | 6.7[1] | 149.7[2][3] | 213.7[2] |

| Vmax (nmol/mg/min) | 0.31[1] | Not Reported | Not Reported |

Data Presentation: Competitive Inhibitors of this compound Formation (Rat High-Affinity Isoform)

| Inhibitor | Ki (µM) |

| Palmitic acid | 1.1[1] |

| R(-) Ibuprofen | 7.9[1] |

| Ciprofibrate | 60.2[1] |

| Clofibric acid | 86.8[1] |

Mechanism of Action: The PPARα Signaling Pathway

This compound exerts its effects on xenobiotic metabolism primarily through the activation of the PPARα signaling cascade.

This compound as a PPARα Agonist

This compound acts as a ligand for PPARα, a nuclear receptor that functions as a transcription factor. While direct binding studies with this compound are not extensively detailed in the provided literature, the downstream effects are consistent with PPARα agonism. Upon ligand binding, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators.

Heterodimerization and PPRE Binding

The activated this compound/PPARα complex heterodimerizes with the retinoid X receptor (RXR). This PPARα/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes[4]. This binding initiates the transcription of genes involved in fatty acid oxidation and xenobiotic metabolism.

Mandatory Visualization: this compound-Mediated PPARα Signaling Pathway

References

- 1. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nafenopin-, ciprofibroyl-, and palmitoyl-CoA conjugation in vitro: kinetic and molecular characterization of marmoset liver microsomes and expressed MLCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nafenopin-induced peroxisome proliferation in vitamin A deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

In Vitro Synthesis of Nafenopin-CoA: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafenopin, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, exerts its biological effects, including the regulation of lipid metabolism and induction of peroxisome proliferation, following its conversion to the active thioester, Nafenopin-CoA. This document provides a comprehensive protocol for the in vitro enzymatic synthesis of this compound, facilitating further investigation into its downstream biological functions and therapeutic potential. The synthesis is catalyzed by a long-chain fatty acid-CoA ligase (LCL), an enzyme readily found in liver microsomes. This protocol details the preparation of the enzyme source, the enzymatic reaction, and the purification and analysis of the final product. Additionally, this note presents key kinetic data for the enzymatic reaction and a diagram of the Nafenopin signaling pathway.

Introduction

Nafenopin is a member of the fibrate class of drugs that has been instrumental in studying the mechanisms of peroxisome proliferation and its link to hepatocarcinogenesis in rodents. The activation of nafenopin to its coenzyme A (CoA) thioester, this compound, is a critical step in its mechanism of action. This conversion is catalyzed by a peroxisomal CoA ligase, also known as a long-chain fatty acid-CoA ligase (LCL) or acyl-CoA synthetase (ACS). The formation of this compound is believed to be a prerequisite for the activation of PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and inflammation. The in vitro synthesis of this compound is essential for a variety of research applications, including its use as a standard in analytical assays, for in vitro studies of its interaction with PPARα, and for investigating its role in cellular signaling pathways.

Quantitative Data Summary

The enzymatic synthesis of this compound is characterized by specific kinetic parameters. The following table summarizes the key quantitative data obtained from studies using rat liver peroxisomal CoA ligase.

| Parameter | Value | Source Organism | Notes |

| Km (high affinity) | 6.7 µM | Rat (hepatic peroxisomes) | Michaelis constant for the high-affinity isoform of the enzyme. |

| Vmax (high affinity) | 0.31 nmol/mg/min | Rat (hepatic peroxisomes) | Maximum reaction velocity for the high-affinity isoform. |

| Ki (Palmitic acid) | 1.1 µM | Rat (hepatic peroxisomes) | Inhibition constant for palmitic acid, a competitive inhibitor. |

| Ki (R(-) ibuprofen) | 7.9 µM | Rat (hepatic peroxisomes) | Inhibition constant for R(-) ibuprofen, a competitive inhibitor. |

| Ki (Ciprofibrate) | 60.2 µM | Rat (hepatic peroxisomes) | Inhibition constant for ciprofibrate, a competitive inhibitor. |

| Ki (Clofibric acid) | 86.8 µM | Rat (hepatic peroxisomes) | Inhibition constant for clofibric acid, a competitive inhibitor. |

| Apparent C50 (Nafenopin) | 149.7 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |

| Apparent C50 (Ciprofibroyl) | 413.4 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |

| Apparent C50 (Palmitoyl) | 3.4 µM | Marmoset (liver microsomes) | Substrate concentration at which 50% of the maximal reaction velocity is observed. |

Experimental Protocols

Preparation of Enzyme Source (Rat Liver Microsomes)

This protocol describes the isolation of microsomes from rat liver, which serve as a rich source of long-chain fatty acid-CoA ligase.

Materials:

-

Male Sprague-Dawley rats

-

Homogenization buffer: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Centrifuge and ultracentrifuge

-

Glass-Teflon homogenizer

-

Bradford assay reagents for protein quantification

Procedure:

-

Euthanize rats according to approved animal handling protocols.

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the liver tissue using a glass-Teflon homogenizer with a few gentle strokes.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of homogenization buffer.

-

Determine the protein concentration of the microsomal suspension using the Bradford assay.

-

Store the microsomal preparation in aliquots at -80°C until use.

In Vitro Enzymatic Synthesis of this compound

This protocol outlines the reaction conditions for the synthesis of this compound using the prepared liver microsomes.

Materials:

-

Nafenopin

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Rat liver microsomal preparation

-

Incubator or water bath

Reaction Mixture (Final Concentrations):

-

100 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM CoA

-

50-200 µM Nafenopin (dissolved in a suitable solvent like DMSO, final DMSO concentration should be <1%)

-

0.1-0.5 mg/mL microsomal protein

Procedure:

-

Prepare a master mix containing Tris-HCl, MgCl₂, ATP, and CoA at the desired final concentrations.

-

In a microcentrifuge tube, add the required volume of the master mix.

-

Add the Nafenopin solution to the reaction tube.

-

Initiate the reaction by adding the microsomal protein.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.

-

Centrifuge the terminated reaction mixture at high speed to pellet the precipitated protein.

-

Collect the supernatant containing the synthesized this compound for purification and analysis.

Purification and Analysis of this compound

This protocol describes the purification of this compound from the reaction mixture using solid-phase extraction (SPE) and analysis by high-performance liquid chromatography (HPLC).

Materials:

-

C18 SPE cartridges

-

Methanol

-

Acetonitrile

-

Ammonium acetate

-

HPLC system with a C18 column and UV detector

Purification Procedure (SPE):

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Load the supernatant from the terminated reaction onto the SPE cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol in water with 0.1% acetic acid) to remove unreacted CoA, ATP, and other polar components.

-

Elute the this compound with a higher concentration of organic solvent (e.g., 80% methanol in water with 0.1% acetic acid).

-

Dry the eluted fraction under a stream of nitrogen or by lyophilization.

Analysis Procedure (HPLC):

-

Reconstitute the purified this compound in a suitable mobile phase.

-

Inject the sample onto a C18 HPLC column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).

-

Monitor the elution profile at a wavelength where this compound absorbs (e.g., 254 nm or a wavelength specific to the nafenopin chromophore).

-

Quantify the this compound peak by comparing its area to a standard curve of a related acyl-CoA or by using an estimated extinction coefficient.

Visualizations

This compound Synthesis Workflow

Caption: Workflow for the in vitro synthesis of this compound.

Nafenopin Signaling Pathway

Application Note: A Cell-Based Luciferase Reporter Assay to Measure Nafenopin-CoA Activity

Introduction

Nafenopin is a hypolipidemic drug and a member of the fibrate class of compounds, known for its role as a peroxisome proliferator in rodents.[1][2] Its biological activity is not mediated by the parent compound itself but by its activated form, Nafenopin-CoA.[3][4] This activation, the thioesterification with coenzyme A, is catalyzed by a peroxisomal CoA ligase.[3] The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor that plays a pivotal role in regulating lipid metabolism.[5][6]

Upon binding its ligand, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5][7] This binding event initiates the transcription of numerous genes involved in fatty acid uptake, transport, and catabolism, particularly through β-oxidation pathways in both peroxisomes and mitochondria.[5][8][9]

Measuring the "activity" of this compound in a cellular context, therefore, translates to quantifying the extent of PPARα activation. This application note describes a robust and sensitive cell-based assay to indirectly measure this compound formation and activity by utilizing a PPARα-responsive luciferase reporter system. The principle relies on engineered cells that express a luciferase reporter gene under the control of a PPRE. The amount of light produced upon addition of a substrate is directly proportional to the transcriptional activity of PPARα, which in turn reflects the intracellular availability of its active ligand, this compound.

This assay provides a powerful tool for researchers, scientists, and drug development professionals to screen for modulators of Nafenopin activity, investigate the efficacy of compounds that target the PPARα pathway, and study the enzymatic conversion of Nafenopin to its active CoA thioester.

Signaling Pathway for this compound-Mediated PPARα Activation

The diagram below illustrates the mechanism by which Nafenopin activates gene transcription. The drug enters the cell, is converted to this compound, and subsequently activates the PPARα signaling cascade, leading to the expression of a reporter gene.

Experimental Protocols

Two primary protocols are presented. The first is the core cell-based luciferase reporter assay for indirectly measuring this compound activity. The second is a confirmatory LC-MS/MS method for the direct quantification of intracellular this compound.

Protocol 1: PPARα Luciferase Reporter Gene Assay

This protocol details the steps to quantify PPARα activation in response to Nafenopin treatment using a transient transfection and reporter gene system.

1. Materials and Reagents

-

Cell Line: Human hepatoma cell line (e.g., HepG2 or Huh7).

-

Plasmids:

-

Expression vector for human PPARα (e.g., pCMV-hPPARα).

-

Reporter vector containing multiple PPREs upstream of a firefly luciferase gene (e.g., pGL3-PPRE-luc).

-

Control vector for transfection normalization (e.g., pRL-TK expressing Renilla luciferase).

-

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine® 3000 or similar.

-

Compounds:

-

Nafenopin (Test Compound).

-

GW7647 (Positive Control PPARα agonist).

-

DMSO (Vehicle Control).

-

-

Assay Reagents: Dual-Luciferase® Reporter Assay System.

-

Equipment: 96-well white, clear-bottom cell culture plates, luminometer.

2. Experimental Workflow

3. Detailed Procedure

-

Cell Seeding: Seed HepG2 cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

-

Transfection:

-

Prepare a DNA master mix containing the PPARα expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid in a ratio of 10:10:1.

-

Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate the cells for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare serial dilutions of Nafenopin and the positive control GW7647 in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.

-

Aspirate the medium from the cells and replace it with 100 µL of medium containing the test compounds or vehicle control.

-

Incubate for an additional 24 hours.

-

-

Luminescence Measurement:

-

Aspirate the medium and wash the cells once with 100 µL of PBS.

-

Lyse the cells using 20 µL of Passive Lysis Buffer per well and incubate for 15 minutes at room temperature on an orbital shaker.

-

Measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit, following the manufacturer's instructions.

-

4. Data Analysis

-

For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency and cell number.

-

Calculate the "Fold Activation" for each treatment by dividing the normalized luciferase activity of the treated sample by the normalized activity of the vehicle (DMSO) control.

-

Plot the Fold Activation against the log of the compound concentration to generate dose-response curves and determine EC₅₀ values.

Protocol 2: Direct Quantification of this compound by LC-MS/MS (Confirmatory Assay)

This protocol provides a method to confirm that the observed PPARα activation is due to the formation of this compound. It involves the extraction of acyl-CoAs from Nafenopin-treated cells and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][11]

1. Materials and Reagents

-

Cell Line and Culture: HepG2 cells cultured in 6-well plates.

-

Compounds: Nafenopin.

-

Extraction Solution: Ice-cold 10% (w/v) trichloroacetic acid (TCA).

-

Internal Standard: A stable isotope-labeled or odd-chain length acyl-CoA (e.g., C17:0-CoA) for normalization.

-

Solid-Phase Extraction (SPE): Oasis HLB cartridges or similar.

-

LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

2. Experimental Workflow

3. Detailed Procedure

-

Cell Culture and Treatment: Culture HepG2 cells in 6-well plates until they reach ~90% confluency. Treat cells with the desired concentration of Nafenopin for a specified time (e.g., 4-24 hours).

-

Extraction:

-

Aspirate the medium and place the plate on ice.

-

Add 1 mL of ice-cold 10% TCA to each well and scrape the cells.

-

Transfer the cell lysate to a microfuge tube and spike with the internal standard.

-

Sonicate the samples briefly and centrifuge at 17,000 x g for 10 minutes at 4°C.

-

-

Solid-Phase Extraction (SPE):

-

Condition an SPE column according to the manufacturer's protocol.

-

Load the cleared supernatant from the previous step onto the column.

-

Wash the column to remove interfering substances.

-

Elute the acyl-CoAs using an appropriate solvent (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

-

Inject the sample into the LC-MS/MS system.

-

Develop a specific Multiple Reaction Monitoring (MRM) method to detect the transition from the this compound precursor ion to a specific product ion. A this compound standard is required to optimize these parameters.

-

Separate the acyl-CoAs using a reverse-phase C18 column.

-

4. Data Analysis

-

Generate a standard curve using a synthetic this compound standard of known concentrations.

-

Calculate the peak area ratio of the this compound analyte to the internal standard.

-

Determine the concentration of this compound in the samples by interpolating from the standard curve.

-

Normalize the results to the number of cells or total protein content.

Data Presentation

Quantitative data from the described assays should be summarized in clear, structured tables to facilitate comparison between different treatments and experimental conditions.

Table 1: Example Data from PPARα Luciferase Reporter Assay

| Treatment | Concentration (µM) | Normalized Luciferase Ratio (Mean ± SD) | Fold Activation vs. Vehicle |

|---|---|---|---|

| Vehicle (0.1% DMSO) | - | 0.05 ± 0.01 | 1.0 |

| Nafenopin | 0.1 | 0.25 ± 0.03 | 5.0 |

| Nafenopin | 1.0 | 0.85 ± 0.09 | 17.0 |

| Nafenopin | 10.0 | 1.50 ± 0.16 | 30.0 |

| GW7647 (Positive Control) | 1.0 | 1.75 ± 0.20 | 35.0 |

Table 2: Example Data from this compound LC-MS/MS Quantification

| Treatment | Concentration (µM) | Treatment Time (h) | This compound Level (pmol/10⁶ cells ± SD) |

|---|---|---|---|

| Vehicle (0.1% DMSO) | - | 24 | Not Detected |

| Nafenopin | 1.0 | 24 | 0.8 ± 0.1 |

| Nafenopin | 10.0 | 24 | 5.2 ± 0.6 |

| Nafenopin | 100.0 | 24 | 15.7 ± 2.1 |

References

- 1. Effect of nafenopin, a peroxisome proliferator, on energy metabolism in the rat as a function of acclimation temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of nafenopin, a hypolipidemic drug on liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic characteristics of rat liver peroxisomal this compound ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro evidence for involvement of CoA thioesters in peroxisome proliferation and hypolipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 8. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 9. Fatty acids and hypolipidemic drugs regulate peroxisome proliferator-activated receptors α- and γ-mediated gene expression via liver fatty acid binding protein: A signaling path to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Application of Nafenopin-CoA in Primary Rat Hepatocyte Cultures: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nafenopin in primary rat hepatocyte cultures. Nafenopin, a non-genotoxic hepatocarcinogen and peroxisome proliferator, is metabolically activated to its CoA ester, Nafenopin-CoA, within hepatocytes. This active form mediates a range of cellular effects, making it a valuable tool for studying liver physiology, toxicology, and drug-induced hepatocarcinogenesis.

Key Applications

-

Induction of Peroxisome Proliferation: Nafenopin treatment leads to a significant increase in the number and size of peroxisomes in cultured rat hepatocytes.[1][2]

-